4-(4-Iodo-5-methylpyridin-2-yl)morpholine
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Overview
Description
4-(4-Iodo-5-methylpyridin-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a 4-iodo-5-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-5-methylpyridin-2-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-5-methylpyridine and morpholine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Catalysts and Reagents: A base such as potassium carbonate or sodium hydride is often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-5-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Iodo-5-methylpyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-5-methylpyridin-2-yl)morpholine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity.
Biochemical Probes: It can interact with target proteins, altering their function and providing insights into biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-5-methylpyridin-2-yl)morpholine
- 4-(4-Chloro-5-methylpyridin-2-yl)morpholine
- 4-(4-Fluoro-5-methylpyridin-2-yl)morpholine
Uniqueness
4-(4-Iodo-5-methylpyridin-2-yl)morpholine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. The iodine substituent can also enhance the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(4-iodo-5-methylpyridin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-8-7-12-10(6-9(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPRJSYTBFDTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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